HIV-1 Inhibitory Mechanism: 3-Oxindole-2-carboxylates Target Tat-Mediated Transcription, Not Reverse Transcriptase
The 3-oxindole-2-carboxylate class, for which 3-oxoindoline-2-carboxylic acid serves as the parent acid building block, inhibits HIV-1 infection through a mechanism distinct from indole and 2-oxindole derivatives. While indole-based drugs such as efavirenz (EFV) and AZT, and 2-oxindole derivatives, act as reverse transcriptase (RTase) inhibitors [1], the 3-oxindole-2-carboxylate lead compound 6f (IC₅₀ = 0.4578 μM, SI = 111.37 in TZM-bl cells infected with HIV-1 NL4-3 at MOI 1) was demonstrated to specifically inhibit Tat-mediated viral transcription from the HIV-1 LTR promoter, with no effect on reverse transcription or integration steps [1]. The comparator is the established RTase inhibitor class (EFV IC₅₀ <0.05 μM; AZT IC₅₀ = 0.079 μM), which operate via a fundamentally different target engagement profile [1].
| Evidence Dimension | HIV-1 inhibitory mechanism and potency |
|---|---|
| Target Compound Data | 3-Oxindole-2-carboxylate 6f: IC₅₀ = 0.4578 ± 0.0227 μM; Selectivity Index (SI) = 111.37 (CC₅₀ = 50.99 ± 4.4357 μM). Mechanism: Tat-mediated transcription inhibition. |
| Comparator Or Baseline | Efavirenz (EFV): IC₅₀ <0.05 μM; SI >683.86. AZT: IC₅₀ = 0.079 ± 0.0237 μM; SI >1265.5. Both inhibit reverse transcriptase, not Tat-mediated transcription. |
| Quantified Difference | 3-Oxindole-2-carboxylate 6f is approximately 9-fold less potent than EFV and 5.8-fold less potent than AZT on IC₅₀, but targets a mechanistically orthogonal step in the HIV-1 life cycle (transcription vs. reverse transcription). |
| Conditions | TZM-bl cell-based assay; HIV-1 NL4-3 infection at MOI = 1; compound concentration-response from 25 μM initial with 1:2 serial dilution; CC₅₀ determined from 100 μM starting concentration. |
Why This Matters
For anti-HIV-1 drug discovery programs seeking to overcome RTase resistance mutations, the 3-oxindole-2-carboxylate scaffold offers a mechanistically differentiated starting point, and 3-oxoindoline-2-carboxylic acid is the logical parent acid for synthesizing and diversifying this series.
- [1] Shirvani P, Fayyazi N, Van Belle S, Debyser Z, Christ F, Saghaie L, Fassihi A. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. Molecules. 2022;27(15):4921. Table 2 (IC₅₀, CC₅₀, SI data); Section 2.4 (mode-of-action studies demonstrating Tat-mediated transcription inhibition). doi:10.3390/molecules27154921. View Source
